![molecular formula C13H17N3O5S B5885601 N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5885601.png)
N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as NPEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPEM is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in cancer cells, inflammatory cells, and neurons. CA IX plays a crucial role in regulating pH homeostasis, and its overexpression is associated with tumor progression, inflammation, and neurodegeneration. This compound binds to the active site of CA IX and inhibits its enzymatic activity, leading to the induction of apoptosis in cancer cells, the reduction of pro-inflammatory cytokines in inflammatory cells, and the reduction of oxidative stress and inflammation in neurons.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of CA IX activity, the induction of apoptosis in cancer cells, the reduction of pro-inflammatory cytokines in inflammatory cells, and the reduction of oxidative stress and inflammation in neurons. Additionally, this compound has been found to have low toxicity and high selectivity towards CA IX, making it a promising therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in lab experiments include its high selectivity towards CA IX, its low toxicity, and its potential therapeutic applications in various fields. However, the limitations of using this compound in lab experiments include its high cost, the need for specialized equipment for its synthesis, and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
Several future directions for the study of N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide include the development of new synthesis methods to reduce its cost and increase its yield, the optimization of its dosage and administration route for its potential therapeutic applications, the evaluation of its efficacy in vivo using animal models, and the investigation of its potential as a diagnostic and imaging agent for cancer and neurological disorders. Additionally, the study of the structure-activity relationship of this compound and its analogs may lead to the development of more potent and selective CA IX inhibitors with improved therapeutic properties.
Métodos De Síntesis
Several methods have been reported for the synthesis of N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, including the reaction of 3-nitrobenzenesulfonyl chloride with N-(2-pyrrolidinyl) acetamide in the presence of triethylamine, and the reaction of 3-nitrobenzenesulfonyl chloride with N-(2-pyrrolidinyl) acetamide in the presence of sodium hydroxide. The reaction of 3-nitrobenzenesulfonyl chloride with N-(2-pyrrolidinyl) acetamide in the presence of triethylamine has been reported to be the most efficient method for the synthesis of this compound.
Aplicaciones Científicas De Investigación
N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-22(20,21)15(10-13(17)14-7-2-3-8-14)11-5-4-6-12(9-11)16(18)19/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOIZZPTSDUTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

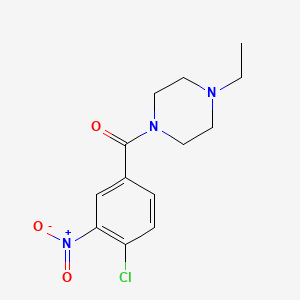
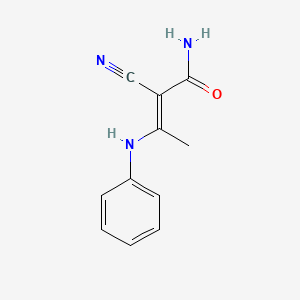
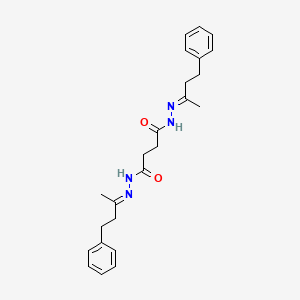
![1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione](/img/structure/B5885547.png)

![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)
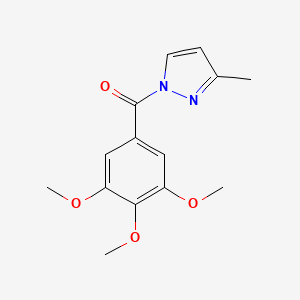
![N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5885591.png)
![1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5885596.png)
![2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5885610.png)
![7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5885613.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5885616.png)
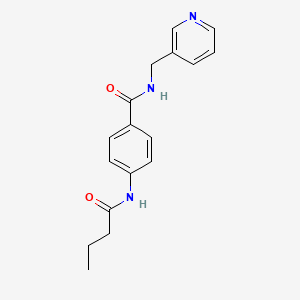
![N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885634.png)